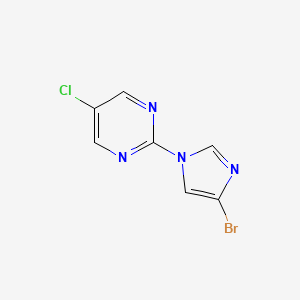
2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine: is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine typically involves the reaction of 4-bromo-1H-imidazole with 5-chloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the imidazole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazole derivatives.
科学的研究の応用
Chemistry: 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its function. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
類似化合物との比較
- 2-(4-bromo-1H-imidazol-1-yl)-4-fluoropyridine
- 2-(4-bromo-1H-imidazol-1-yl)pyridine
- 4-bromo-1H-imidazole
Comparison: Compared to these similar compounds, 2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine is unique due to the presence of both the imidazole and pyrimidine rings
生物活性
2-(4-bromo-1H-imidazol-1-yl)-5-chloropyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with a brominated imidazole moiety and a chlorine atom. This unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, it can form hydrogen bonds and π-π interactions with biological molecules, modulating various biochemical pathways that lead to its observed effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. For instance, compounds structurally related to this pyrimidine exhibited activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Activity
Research indicates that similar compounds have shown promising anticancer properties by targeting specific pathways involved in tumor growth. For example, inhibitors derived from pyrimidine scaffolds have been reported to effectively inhibit Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers . The IC50 values for these compounds indicate potent activity, suggesting that further investigation into their use as anticancer agents is warranted.
Anti-inflammatory Effects
Pyrimidine derivatives have also demonstrated anti-inflammatory properties. In vitro studies have shown that certain derivatives significantly suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for these compounds against COX-2 were notably low, indicating strong potential as anti-inflammatory agents .
Study 1: Antimicrobial Efficacy
A study investigated the efficacy of several pyrimidine derivatives against resistant bacterial strains. Compound 24 (a close analog) showed significant activity against Mycobacterium abscessus, supporting the potential for this compound in treating resistant infections .
Study 2: Anticancer Activity
In a high-throughput screening assay, related compounds were identified as selective inhibitors of Aurora A kinase with IC50 values around 6.1 nM. These findings suggest that structural modifications on the pyrimidine scaffold can enhance anticancer properties .
Data Table: Summary of Biological Activities
特性
分子式 |
C7H4BrClN4 |
|---|---|
分子量 |
259.49 g/mol |
IUPAC名 |
2-(4-bromoimidazol-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C7H4BrClN4/c8-6-3-13(4-12-6)7-10-1-5(9)2-11-7/h1-4H |
InChIキー |
BQIBNYWZYDUKPX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N2C=C(N=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















